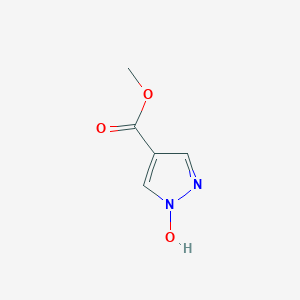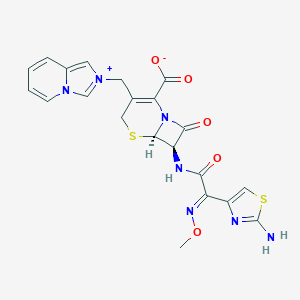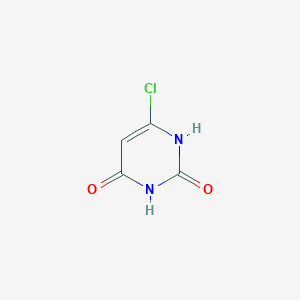
6-Chlorouracil
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-methyl-6-chlorouracil, a derivative of 6-chlorouracil, can be achieved starting from malonic acid and methylurea, proceeding through cyclization and halogenation reactions, with an overall yield of 61.5% (Wu Wen-lian, 2014). This method demonstrates the versatility of 6-chlorouracil synthesis, enabling the introduction of various substituents at different positions of the uracil ring to generate novel compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure and tautomerism of 6-chlorouracil have been analyzed through Raman and IR studies in the solid state, showing specific scale factors and scaling equations deduced from the uracil molecule for predicting the wavenumbers of 6-chlorouracil (S. Ortiz et al., 2014). The analysis revealed insights into the effect of chlorine substitution on the stability of different tautomers and provided a comprehensive comparison between 6-chlorouracil and 5-chlorouracil molecules.
Chemical Reactions and Properties
Electron attachment studies on 6-chlorouracil (6-ClU) have shown that low-energy electron impact yields a variety of negative ion fragments through dissociative electron attachment (DEA) processes. The reaction cross section for 6-ClU is significantly higher than for its isomer, indicating pronounced differences influenced by molecular structure (S. Denifl et al., 2004). These findings highlight the unique chemical properties of 6-chlorouracil, relevant for understanding its reactivity and potential applications.
Physical Properties Analysis
The heat capacities, entropies, and enthalpies of 6-chlorouracil have been measured, providing essential data for understanding its thermodynamic properties. This analysis aids in the characterization of 6-chlorouracil's stability and behavior under various temperature conditions, crucial for its application in chemical syntheses and material science (G. Zou et al., 2016).
Aplicaciones Científicas De Investigación
Application 1: Studies of the Effects of Halogenation on Nucleic Acid Base-Pair Stability and Alkali Metal Ion Affinity
- Summary of the Application : 6-Chlorouracil is a halogenated uracil that is useful in studies of the effects of halogenation on nucleic acid base-pair stability and alkali metal ion affinity .
- Methods of Application or Experimental Procedures : The reaction of 6-chlorouracil with 4-(dimethylamino)pyridine, 4-methylpyridine, and pyridin-4-yl-morpholine yielded pyridinium-substituted uracils as chlorides which were converted into pyridinium uracilates by deprotonation .
- Results or Outcomes : These heterocyclic mesomeric betaines are cross-conjugated and thus possess separate cationic (pyridinium) and anionic (uracilate) moieties .
Application 2: Cocrystals of 6-Chlorouracil and 6-Chloro-3-Methyluracil
- Summary of the Application : 6-Chlorouracil and its 3-methyl derivative were cocrystallized with 2,4,6-triaminopyrimidine and the three triazine derivatives 2,4,6-triamino-1,3,5-triazine (melamine), 2,4-diamino-6-methyl-1,3,5-triazine and 2-chloro-4,6-diamino-1,3,5-triazine .
- Methods of Application or Experimental Procedures : These compounds were cocrystallized to obtain complexes held together by hydrogen as well as halogen bonds .
Application 3: Synthesis of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors
- Summary of the Application : 6-Chlorouracil is used in the synthesis of novel uracil derivatives that act as inhibitors of thymidylate synthase, a critical target in chemotherapy .
- Methods of Application or Experimental Procedures : One-pot organic synthesis processes using a single solvent were used for the synthesis of drug analogues of Uracil .
- Results or Outcomes : The synthesized uracil derivatives have a high affinity for thymidylate synthase and dramatically inhibited the proliferation and colonization potential of breast cancer cells in vitro .
Application 4: Synthesis of 6-Substituted Uracil Derivatives
- Summary of the Application : 6-Chlorouracil is used as a starting compound for the synthesis of 6-substituted uracil derivatives .
- Methods of Application or Experimental Procedures : The 6-chlorouracil is treated with various reagents to introduce different substituents at the 6th position of the uracil ring .
- Results or Outcomes : Various 6-substituted uracil derivatives are synthesized, which are important structural units used for the production of non-nucleoside inhibitors of HIV reverse transcriptase .
Application 5: Synthesis of Amidines and Pyrimidouracil Derivatives
- Summary of the Application : 6-Chlorouracil is used in the synthesis of amidines and pyrimidouracil derivatives .
- Methods of Application or Experimental Procedures : The starting materials N-uracil amidines were synthesized from 6-chlorouracil and amidines via nucleophilic substitution reactions .
- Results or Outcomes : An efficient and sustainable copper-catalyzed protocol has been developed for the preparation of amidines .
Application 6: Synthesis of 6-(Phenylsulfanyl)uracil
- Summary of the Application : 6-Chlorouracil is used in the synthesis of 6-(Phenylsulfanyl)uracil .
- Methods of Application or Experimental Procedures : The 6-chlorouracil is treated with thiophenol in the presence of potassium carbonate in ethylene glycol .
- Results or Outcomes : The reaction yields 6-(Phenylsulfanyl)uracil .
Application 7: Synthesis of 1-Substituted 6-Chloro-Uracils
- Summary of the Application : 6-Chlorouracil is used as a starting compound for the synthesis of 1-substituted 6-chloro-uracils .
- Methods of Application or Experimental Procedures : The 6-chlorouracil is treated with various reagents to introduce different substituents at the 1st position of the uracil ring .
- Results or Outcomes : Various 1-substituted 6-chloro-uracil derivatives are synthesized .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUFNWPSFCOSLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195396 | |
| Record name | 6-Chlorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorouracil | |
CAS RN |
4270-27-3 | |
| Record name | 6-Chlorouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4270-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chlorouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004270273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4270-27-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4270-27-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chlorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chlorouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



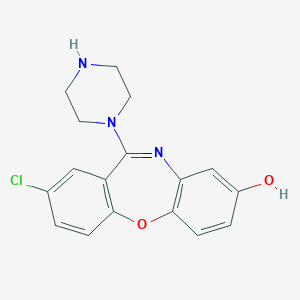






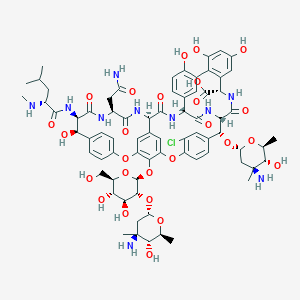

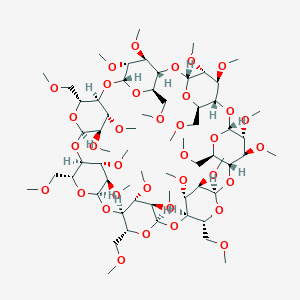
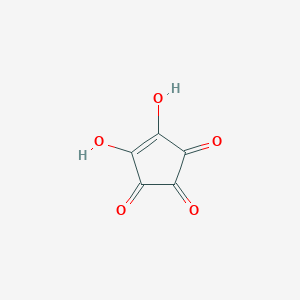
![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)
